1-Chloro-4-methylcyclohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

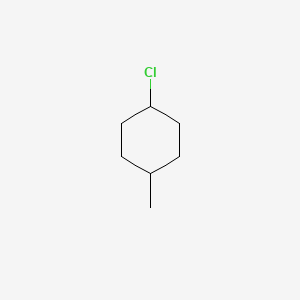

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-4-methylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl/c1-6-2-4-7(8)5-3-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEUJTFLMQRIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239272 | |

| Record name | 1-Chloro-4-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-68-0 | |

| Record name | 1-Chloro-4-methylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-4-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Chloro-4-methylcyclohexane physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Chloro-4-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 931-68-0) is a colorless liquid and a halogenated cycloalkane derivative.[1] Its structure, featuring a chlorine atom and a methyl group on a cyclohexane (B81311) ring, leads to the existence of cis and trans stereoisomers, each with distinct conformational preferences and properties. This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis. It serves as a technical resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Chemical Structure and Isomerism

This compound is a cyclic organic compound with the molecular formula C7H13Cl.[2] The presence of two substituents on the cyclohexane ring gives rise to cis and trans diastereomers. In the cis isomer, both the chloro and methyl groups are on the same face of the ring (one axial, one equatorial in the most stable chair conformation). In the trans isomer, they are on opposite faces (both can be equatorial or both axial). The trans-diequatorial conformation is generally the more stable due to reduced steric strain.[3]

Molecular Identifiers:

-

IUPAC Name: this compound[4]

-

SMILES: CC1CCC(CC1)Cl[4]

-

InChI: InChI=1S/C7H13Cl/c1-6-2-4-7(8)5-3-6/h6-7H,2-5H2,1H3[5]

-

InChIKey: KNEUJTFLMQRIFD-UHFFFAOYSA-N[5]

Physical Properties

The physical properties of this compound are summarized in the table below. Data generally refers to the mixture of isomers unless otherwise specified.

| Property | Value | Reference(s) |

| Molecular Weight | 132.63 g/mol | [2][4] |

| Appearance | Colorless liquid | [1] |

| Density | 0.95 g/cm³ | [1][2] |

| Boiling Point | 165.5 °C at 760 mmHg | [1][2] |

| Flash Point | 41.8 °C | [1][2] |

| Vapor Pressure | 2.46 mmHg at 25 °C | [2] |

| Refractive Index | 1.45 | [1][6] |

| LogP (Octanol/Water Partition Coefficient) | 2.80 | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Mass Spectrometry (MS): Electron ionization mass spectra are available through the NIST/EPA/NIH Mass Spectral Library.[5] The NIST WebBook provides access to this data for detailed analysis of fragmentation patterns.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectral data have been reported and are essential for confirming the structure and stereochemistry of the isomers.[4]

-

Infrared (IR) Spectroscopy: The gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database, showing characteristic C-H and C-Cl stretching and bending vibrations.[7]

Chemical Properties and Reactivity

As a secondary alkyl halide, this compound undergoes nucleophilic substitution and elimination reactions.

-

Nucleophilic Substitution: The reactivity of this compound in nucleophilic substitution reactions is influenced by the stereochemistry of the isomers. It can react via both SN1 and SN2 mechanisms, although SN1 is more likely for tertiary analogues like 1-chloro-1-methylcyclohexane (B1295254) due to the formation of a more stable carbocation.[8] The stability of the intermediate carbocation is a key factor in its reaction pathways.

-

Conformational Stability: The trans isomer exists primarily in a diequatorial conformation (1-ee), which is more stable than the diaxial conformation (1-aa).[3] The energy difference is related to the A-values of the chloro and methyl groups. The diequatorial conformation of trans-1-chloro-4-methylcyclohexane is considered a low-energy reference state with minimal steric interactions.[3]

Experimental Protocols

Synthesis of this compound from 4-Methylcyclohexanol (B52717)

A common method for the synthesis of this compound involves the reaction of 4-methylcyclohexanol with a source of hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride.[2]

Materials and Reagents:

-

4-methylcyclohexanol (cis/trans mixture)

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Diethyl ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, place 4-methylcyclohexanol.

-

Reagent Addition: Cautiously add an excess of concentrated hydrochloric acid and a catalytic amount of anhydrous zinc chloride.

-

Reaction Conditions: Heat the mixture under reflux for approximately 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[2]

-

Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the organic product.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Caption: Synthesis workflow for this compound.

Conformational Analysis

The stereochemistry of this compound is best understood by examining the chair conformations of its cis and trans isomers. The relative stability of these conformers dictates the overall energy and reactivity of the molecule.

Caption: Chair conformation equilibrium in cis and trans isomers.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] Personal protective equipment, including gloves and safety goggles, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a key intermediate in organic synthesis with well-defined physical and chemical properties. Its stereoisomeric nature and conformational behavior are critical considerations for its application in research and development. This guide provides essential data and protocols to support its use in a scientific setting.

References

- 1. Page loading... [wap.guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. organic chemistry - Why trans-1-chloro-4-methylcyclohexane have a higher relative energy than trans-1-chloro-2-methylcyclohexane? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. This compound | C7H13Cl | CID 136731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. echemi.com [echemi.com]

- 7. This compound [webbook.nist.gov]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of cis- and trans-1-Chloro-4-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of cis- and trans-1-chloro-4-methylcyclohexane, crucial building blocks in medicinal chemistry and materials science. This document details the strategic approaches to selectively obtain each isomer, starting from the readily available 4-methylcyclohexanol. The guide includes detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the replication and adaptation of these synthetic methods in a research and development setting.

Introduction

Substituted cyclohexanes are prevalent motifs in a vast array of biologically active molecules and functional materials. The specific spatial arrangement of substituents on the cyclohexane (B81311) ring profoundly influences their physical, chemical, and biological properties. Consequently, the ability to selectively synthesize specific stereoisomers is of paramount importance. This guide focuses on the preparation of cis- and trans-1-chloro-4-methylcyclohexane, highlighting the stereochemical control achievable through the judicious choice of reagents and reaction pathways.

The primary precursor for both target isomers is 4-methylcyclohexanol, which exists as a mixture of cis and trans isomers. The stereochemical outcome of the chlorination reaction is dictated by the mechanism of the chosen synthetic route, primarily revolving around nucleophilic substitution reactions (SN1 and SN2).

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for the starting materials and the target products is presented below for easy reference and comparison.

| Compound | Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 4-Methylcyclohexanol | Mixture | C₇H₁₄O | 114.19 | 171-173 |

| 1-Chloro-4-methylcyclohexane | Mixture | C₇H₁₃Cl | 132.63 | ~165.5[1] |

Spectroscopic Data Summary

| Compound | Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| trans-1-Chloro-4-methylcyclohexane | trans | Specific data not available in search results | Specific data not available in search results | C-H stretch (~2850-2950), C-Cl stretch |

| cis-1-Chloro-4-methylcyclohexane | cis | Specific data not available in search results | Specific data not available in search results | C-H stretch (~2850-2950), C-Cl stretch |

Synthetic Pathways and Reaction Mechanisms

The synthesis of the target isomers hinges on the stereochemistry of the starting alcohol and the chosen chlorinating agent, which dictates the reaction mechanism.

Synthesis of trans-1-Chloro-4-methylcyclohexane (Retention of Configuration)

The conversion of trans-4-methylcyclohexanol to trans-1-chloro-4-methylcyclohexane is typically achieved with thionyl chloride (SOCl₂). This reaction proceeds with overall retention of stereochemistry via a double inversion mechanism (SNi mechanism followed by an external SN2 attack by the displaced chloride).

Caption: Synthesis of the trans isomer.

Synthesis of cis-1-Chloro-4-methylcyclohexane (Inversion of Configuration)

To achieve an inversion of stereochemistry from trans-4-methylcyclohexanol to cis-1-chloro-4-methylcyclohexane, a two-step procedure is employed. First, the alcohol is converted to a good leaving group, typically a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). The resulting tosylate then undergoes an SN2 reaction with a chloride source, such as sodium chloride (NaCl), leading to the desired cis product with inverted stereochemistry.[2]

Caption: Synthesis of the cis isomer.

Experimental Protocols

The following are generalized experimental protocols based on established chemical principles. Researchers should optimize these procedures based on their specific laboratory conditions and analytical capabilities.

Synthesis of trans-1-Chloro-4-methylcyclohexane

Materials:

-

trans-4-Methylcyclohexanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a base)

-

Diethyl ether (or other suitable solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve trans-4-methylcyclohexanol in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (approximately 1.2 equivalents) to the stirred solution. If pyridine is used, it should be added prior to the thionyl chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours, or until the reaction is complete as monitored by TLC or GC.

-

Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain trans-1-chloro-4-methylcyclohexane.

Synthesis of cis-1-Chloro-4-methylcyclohexane

Step 1: Synthesis of trans-4-Methylcyclohexyl Tosylate

Materials:

-

trans-4-Methylcyclohexanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (or other suitable solvent)

-

Cold, dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve trans-4-methylcyclohexanol in anhydrous pyridine and cool the solution in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (approximately 1.1 equivalents) in portions to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition, continue stirring at 0 °C for several hours, then let the mixture stand at room temperature overnight.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with cold, dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Step 2: Synthesis of cis-1-Chloro-4-methylcyclohexane

Materials:

-

trans-4-Methylcyclohexyl tosylate

-

Sodium chloride (NaCl)

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Diethyl ether

-

Water

Procedure:

-

Dissolve the crude trans-4-methylcyclohexyl tosylate and a molar excess of sodium chloride in anhydrous DMF.

-

Heat the mixture with stirring for several hours at an elevated temperature (e.g., 80-100 °C), monitoring the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain cis-1-chloro-4-methylcyclohexane.

Logical Workflow for Isomer Synthesis

The selection of the appropriate synthetic route is determined by the desired stereochemical outcome. The following diagram illustrates the decision-making process.

Caption: Decision workflow for isomer synthesis.

Conclusion

This technical guide has outlined the stereoselective synthesis of cis- and trans-1-chloro-4-methylcyclohexane from trans-4-methylcyclohexanol. The key to achieving the desired stereoisomer lies in the choice of the chlorinating agent and reaction pathway, which dictates whether the reaction proceeds with retention or inversion of configuration at the carbon center. The provided experimental protocols and mechanistic insights serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the targeted preparation of these important molecular building blocks. It is recommended that all synthesized compounds be thoroughly characterized by modern analytical techniques to confirm their identity and purity.

References

An In-depth Technical Guide to the Stereoisomers of 1-Chloro-4-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereoisomers of 1-chloro-4-methylcyclohexane, focusing on their conformational analysis, thermodynamic stability, and synthetic pathways. The content is tailored for professionals in chemical research and drug development who require a deep understanding of stereoisomerism and its implications.

Introduction to Stereoisomerism in this compound

This compound, a disubstituted cyclohexane (B81311), exists as two primary stereoisomers: cis-1-chloro-4-methylcyclohexane and trans-1-chloro-4-methylcyclohexane.[1] These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of the chloro and methyl groups relative to the cyclohexane ring. The stereoisomerism in these compounds is critical as it dictates their three-dimensional shape, which in turn influences their physical properties and biological activity.

The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy either axial or equatorial positions. The interplay between the cis/trans isomerism and the axial/equatorial positioning of the substituents in the chair conformers is the central theme of the stereochemical analysis of this molecule.

Conformational Analysis and Thermodynamic Stability

The stability of the stereoisomers and their respective conformers is primarily governed by steric interactions, particularly 1,3-diaxial interactions. The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[2][3]

Conformational Energies (A-values)

The A-values for the methyl and chloro substituents are crucial for predicting the most stable conformations of this compound.

| Substituent | A-value (kcal/mol) | A-value (kJ/mol) |

| Methyl (-CH₃) | ~1.7 - 1.8 | ~7.1 - 7.6 |

| Chloro (-Cl) | ~0.4 - 0.5 | ~1.7 - 2.1 |

Note: The exact A-value can vary slightly depending on the experimental conditions and the literature source.

trans-1-Chloro-4-methylcyclohexane

The trans isomer can exist as two interconverting chair conformers: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).[4]

-

Diequatorial Conformer: This is the more stable conformer as both the larger methyl group and the chloro group avoid unfavorable 1,3-diaxial interactions.

-

Diaxial Conformer: This conformer is significantly less stable due to the steric strain from the 1,3-diaxial interactions of both the methyl group and the chlorine atom with the axial hydrogens on the same side of the ring.

The energy difference between these two conformers can be estimated by summing the A-values of the two substituents.

ΔG° (diaxial - diequatorial) ≈ A(CH₃) + A(Cl) ≈ 1.7 kcal/mol + 0.5 kcal/mol = 2.2 kcal/mol

This significant energy difference indicates that at equilibrium, the diequatorial conformer of trans-1-chloro-4-methylcyclohexane is overwhelmingly favored.

cis-1-Chloro-4-methylcyclohexane

The cis isomer also exists as two chair conformers that are in rapid equilibrium. In both conformers, one substituent is in an axial position while the other is in an equatorial position.

-

Conformer 1: Methyl group equatorial, Chloro group axial.

-

Conformer 2: Methyl group axial, Chloro group equatorial.

The relative stability of these two conformers is determined by the difference in the A-values of the methyl and chloro groups. Since the methyl group has a significantly larger A-value than the chloro group, the conformer with the methyl group in the equatorial position is more stable.

ΔG° (axial-Me - equatorial-Me) ≈ A(CH₃) - A(Cl) ≈ 1.7 kcal/mol - 0.5 kcal/mol = 1.2 kcal/mol

This energy difference favors the conformer with the equatorial methyl group and axial chloro group.

Experimental Protocols

Synthesis of Stereoisomers

The stereoisomers of this compound can be synthesized from the corresponding stereoisomers of 4-methylcyclohexanol.

Protocol 3.1.1: Synthesis of trans-1-Chloro-4-methylcyclohexane

This synthesis involves the direct substitution of the hydroxyl group with a chlorine atom with retention of configuration, often using thionyl chloride (SOCl₂).

-

Materials: trans-4-methylcyclohexanol, thionyl chloride (SOCl₂), pyridine (B92270), diethyl ether, anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve trans-4-methylcyclohexanol in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled solution, followed by the dropwise addition of pyridine. Pyridine acts as a base to neutralize the HCl generated.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.

-

Cool the reaction mixture and pour it into a separatory funnel containing cold water.

-

Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting trans-1-chloro-4-methylcyclohexane by distillation.

-

Protocol 3.1.2: Synthesis of cis-1-Chloro-4-methylcyclohexane

The synthesis of the cis isomer from trans-4-methylcyclohexanol requires an inversion of stereochemistry. This is typically achieved through a two-step process involving the formation of a tosylate followed by an Sₙ2 reaction with a chloride source.[5]

-

Materials: trans-4-methylcyclohexanol, p-toluenesulfonyl chloride (TsCl), pyridine, lithium chloride (LiCl), acetone (B3395972), diethyl ether, anhydrous sodium sulfate.

-

Procedure:

-

Tosylation: In a flask, dissolve trans-4-methylcyclohexanol in pyridine and cool the solution in an ice bath. Slowly add p-toluenesulfonyl chloride in portions. Stir the reaction mixture at 0°C for several hours. Pour the mixture into cold water and extract the product with diethyl ether. Wash the ether layer, dry it, and evaporate the solvent to obtain the tosylate.

-

Sₙ2 Reaction: Dissolve the obtained tosylate in acetone and add an excess of lithium chloride. Reflux the mixture for several hours. The chloride ion will displace the tosylate group via an Sₙ2 mechanism, resulting in an inversion of configuration.

-

After the reaction is complete, cool the mixture, filter off any solids, and remove the acetone by evaporation.

-

Dissolve the residue in diethyl ether and wash with water.

-

Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent.

-

Purify the resulting cis-1-chloro-4-methylcyclohexane by distillation.

-

Determination of Conformational Energies by NMR Spectroscopy

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the conformational equilibria of cyclohexane derivatives. By cooling the sample, the rate of chair-chair interconversion can be slowed down sufficiently to observe the signals of individual conformers.

-

Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe.

-

Sample Preparation: Prepare a solution of the this compound isomer in a suitable low-freezing solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dichloromethane, CD₂Cl₂). The concentration should be optimized for the spectrometer, typically in the range of 10-50 mg/mL.

-

Experimental Procedure:

-

Acquire a standard ¹³C NMR spectrum at room temperature (e.g., 298 K). At this temperature, the chair-chair interconversion is rapid on the NMR timescale, and an averaged spectrum is observed.

-

Gradually lower the temperature of the NMR probe in increments of 10-20 K.

-

At each temperature, allow the sample to equilibrate for several minutes before acquiring a ¹³C NMR spectrum.

-

Continue cooling until the signals for the individual chair conformers are resolved (decoalescence). This typically occurs at temperatures below -60°C.

-

Integrate the signals corresponding to the same carbon in the two different conformers. The ratio of the integrals gives the equilibrium constant (K) at that temperature.

-

Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RT ln(K) , where R is the gas constant and T is the temperature in Kelvin.

-

By measuring K at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium can be determined from a van 't Hoff plot (ln(K) vs. 1/T).

-

Computational Chemistry Protocol

Computational methods, such as density functional theory (DFT), are valuable for predicting the geometries and relative energies of the different stereoisomers and conformers.

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Methodology:

-

Structure Building: Build the initial 3D structures of the cis and trans isomers of this compound in their respective chair conformations using a molecular modeling program.

-

Geometry Optimization: Perform a full geometry optimization for each conformer. A common and reliable level of theory for this type of molecule is B3LYP with a 6-31G(d) basis set. This will find the lowest energy structure for each conformer.

-

Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Energy Analysis: Compare the calculated Gibbs free energies of the different conformers to determine their relative stabilities and the energy differences between them. These theoretical values can then be compared with the experimental data obtained from NMR spectroscopy.

-

Visualizations

The following diagrams illustrate the key conformational relationships of the stereoisomers of this compound.

Caption: Conformational equilibrium of trans-1-chloro-4-methylcyclohexane.

Caption: Conformational equilibrium of cis-1-chloro-4-methylcyclohexane.

Conclusion

A thorough understanding of the stereoisomers of this compound requires a detailed analysis of their conformational preferences. The interplay of the cis/trans relationship and the energetic cost of axial versus equatorial substitution dictates the overall stability of each isomer. The diequatorial conformer of the trans isomer is the most stable species overall. For the cis isomer, the conformer with the larger methyl group in the equatorial position is favored. The experimental and computational protocols outlined in this guide provide a robust framework for the synthesis, characterization, and theoretical analysis of these and other substituted cyclohexane systems, which is of fundamental importance in the rational design of molecules in drug development and materials science.

References

Conformational analysis of 1-Chloro-4-methylcyclohexane isomers

An In-depth Technical Guide to the Conformational Analysis of 1-Chloro-4-methylcyclohexane Isomers

Introduction

Conformational analysis, the study of the spatial arrangement of atoms in a molecule and the energetic changes associated with their interconversion, is a cornerstone of stereochemistry. For cyclic molecules like cyclohexane (B81311) and its derivatives, this analysis is critical for understanding their reactivity, physical properties, and biological interactions. The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain.[1][2]

When substituents are introduced onto the cyclohexane ring, they can occupy either axial or equatorial positions. Axial positions are parallel to the principal axis of the ring, leading to greater steric hindrance due to 1,3-diaxial interactions.[3][4] Equatorial positions, on the other hand, point away from the ring, representing a more stable, lower-energy state.[3][5] This guide provides a detailed analysis of the conformational isomers of this compound, a disubstituted cyclohexane with both cis and trans geometric isomers.

Isomers of this compound

This compound exists as two geometric isomers: cis and trans. In the cis isomer, the chloro and methyl groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides.[6][7] Each of these isomers can exist as a pair of interconverting chair conformations through a process known as a ring flip.

Conformational Analysis of trans-1-Chloro-4-methylcyclohexane

The trans isomer has two possible chair conformations that are in equilibrium. In one conformation, both the chloro and methyl substituents are in equatorial positions (diequatorial). In the other, resulting from a ring flip, both substituents are in axial positions (diaxial).[8]

The stability of these conformers is dictated by the steric strain introduced by the substituents. The energy cost of placing a substituent in an axial position is known as its "A-value," which corresponds to the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[5][9]

-

Diequatorial Conformer: This is the most stable conformation as both bulky groups occupy the spacious equatorial positions, avoiding significant steric strain.[8][10]

-

Diaxial Conformer: This conformation is significantly less stable due to the steric hindrance between the axial chloro and methyl groups and the axial hydrogens at the C3 and C5 positions (1,3-diaxial interactions).[8]

The total steric strain in the diaxial conformer is approximately the sum of the A-values for the individual substituents.[8][11]

Quantitative Conformational Analysis Data: trans Isomer

| Substituent | A-Value (kcal/mol) |

| Chloro (-Cl) | ~0.4[12] |

| Methyl (-CH₃) | ~1.8[12] |

Energy Difference Calculation: The energy difference (ΔG°) between the diaxial and diequatorial conformers is calculated as the sum of the A-values of the axial substituents.

ΔG° = A(Cl) + A(CH₃) = 0.4 kcal/mol + 1.8 kcal/mol = 2.2 kcal/mol

This substantial energy difference indicates that the equilibrium heavily favors the diequatorial conformation.

Figure 1: Conformational equilibrium of trans-1-chloro-4-methylcyclohexane.

Conformational Analysis of cis-1-Chloro-4-methylcyclohexane

For the cis isomer, a ring flip interconverts two conformations where one substituent is axial and the other is equatorial (axial-equatorial and equatorial-axial).[10] Unlike the trans isomer, neither conformation can have both groups in the preferred equatorial position.

The relative stability of the two conformers depends on which substituent occupies the more sterically demanding axial position. The conformer with the larger group in the equatorial position will be more stable.[10][13] Since the methyl group is bulkier than the chloro group (as indicated by its larger A-value), the conformation with the methyl group in the equatorial position and the chloro group in the axial position is favored.

Quantitative Conformational Analysis Data: cis Isomer

The energy difference between the two conformers is the difference between their respective A-values.

Conformer 1: Methyl (equatorial), Chloro (axial)

-

Strain Energy ≈ A(Cl) = 0.4 kcal/mol

Conformer 2: Methyl (axial), Chloro (equatorial)

-

Strain Energy ≈ A(CH₃) = 1.8 kcal/mol

Energy Difference Calculation: ΔG° = A(CH₃) - A(Cl) = 1.8 kcal/mol - 0.4 kcal/mol = 1.4 kcal/mol

The equilibrium will favor the conformer with the axial chloro and equatorial methyl group by approximately 1.4 kcal/mol.

Figure 2: Conformational equilibrium of cis-1-chloro-4-methylcyclohexane.

Experimental Protocols for Conformational Analysis

The relative energies and populations of conformers are determined through a combination of experimental techniques and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying conformational equilibria.[14][15]

-

Methodology:

-

Sample Preparation: The this compound isomer is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆).

-

Low-Temperature Analysis: The NMR spectrum is recorded at room temperature, which typically shows time-averaged signals due to rapid ring flipping. The sample is then cooled to a low temperature (e.g., -80 °C or lower) to slow the rate of interconversion.

-

Spectral Acquisition: At low temperatures, the ring flip becomes slow on the NMR timescale, and separate signals for the axial and equatorial conformers can be resolved.[16]

-

Data Analysis: The relative populations of the two conformers are determined by integrating the areas under their respective, well-resolved peaks. The Gibbs free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RT ln(K_eq) , where K_eq is the equilibrium constant (ratio of the conformer populations).[2][9]

-

Coupling Constants: The magnitude of the coupling constants (J-values) for the proton attached to the carbon bearing the substituent can also provide conformational information. The Karplus equation relates the dihedral angle to the coupling constant, allowing for the determination of whether a proton (and thus its attached substituent) is in an axial or equatorial position.[17][18]

-

Computational Chemistry

Molecular mechanics and quantum chemistry calculations are used to model the conformers and predict their relative stabilities.[2][19]

-

Methodology:

-

Structure Building: The initial 3D structures of the different chair conformers of cis- and trans-1-chloro-4-methylcyclohexane are built using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: The geometry of each conformer is optimized to find its lowest energy structure. This is typically done using methods like Density Functional Theory (DFT) (e.g., B3LYP functional) with a suitable basis set (e.g., 6-311++G(d,p)).[19]

-

Energy Calculation: Single-point energy calculations are performed on the optimized geometries to determine their relative electronic energies.

-

Frequency Analysis: A frequency calculation is performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data, including the Gibbs free energy.

-

Comparison: The calculated Gibbs free energies of the conformers are compared to determine their relative stabilities and predict the equilibrium populations, which can then be correlated with experimental results.

-

Figure 3: Combined experimental and computational workflow for analysis.

Conclusion

The conformational analysis of this compound isomers clearly illustrates fundamental principles of stereochemistry. The stability of a given conformer is primarily determined by the steric strain associated with placing substituents in axial positions.

-

For trans-1-chloro-4-methylcyclohexane , the diequatorial conformer is overwhelmingly favored due to the high energetic cost of placing both substituents in axial positions.

-

For cis-1-chloro-4-methylcyclohexane , the equilibrium favors the conformer where the bulkier methyl group occupies the equatorial position, minimizing 1,3-diaxial interactions.

A synergistic approach combining experimental techniques like low-temperature NMR spectroscopy with computational chemistry provides a comprehensive understanding of these conformational preferences. This detailed structural and energetic knowledge is invaluable in fields such as medicinal chemistry and materials science, where the three-dimensional shape of a molecule dictates its function and interactions.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scispace.com [scispace.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Which chair conformation of methylcyclohexane is the most stable? | Study Prep in Pearson+ [pearson.com]

- 5. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 6. brainly.com [brainly.com]

- 7. brainly.com [brainly.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 13. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 14. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]

- 15. auremn.org.br [auremn.org.br]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students - Dialnet [dialnet.unirioja.es]

- 19. youtube.com [youtube.com]

Spectroscopic Analysis of 1-Chloro-4-methylcyclohexane: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Chloro-4-methylcyclohexane, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines the experimental protocols for acquiring such spectra, ensuring a reproducible and thorough understanding of the molecule's structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR data are crucial for confirming its structure, including the stereochemical relationship between the chloro and methyl substituents (cis/trans isomerism).

¹H NMR Spectroscopy

Due to the presence of cis and trans isomers and the complex coupling patterns of the cyclohexane (B81311) ring protons, the ¹H NMR spectrum of this compound is intricate. The chemical shifts are influenced by the electronegativity of the chlorine atom and the conformation of the cyclohexane ring. Generally, the proton attached to the carbon bearing the chlorine (H-1) is expected to resonate at the lowest field. The methyl protons will appear as a doublet, coupled to the adjacent methine proton (H-4). The remaining methylene (B1212753) protons of the cyclohexane ring will appear as a complex series of multiplets in the upfield region.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 (CH-Cl) | 3.5 - 4.2 | Multiplet |

| H-4 (CH-CH₃) | 1.5 - 1.9 | Multiplet |

| Cyclohexane CH₂ | 1.2 - 2.2 | Multiplets |

| Methyl (CH₃) | ~0.9 | Doublet |

Note: The exact chemical shifts and coupling constants are highly dependent on the specific isomer (cis/trans) and the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, five distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the seven carbon atoms (with two pairs of equivalent carbons in the ring, assuming rapid chair-chair interconversion for the trans isomer). The carbon atom attached to the chlorine (C-1) will be the most downfield signal due to the deshielding effect of the electronegative chlorine atom.

Table 2: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| C-1 (C-Cl) | 64.5 |

| C-2, C-6 | 35.8 |

| C-3, C-5 | 30.2 |

| C-4 (C-CH₃) | 33.1 |

| Methyl (CH₃) | 22.5 |

Data is based on a published reference for the trans isomer.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the vibrational frequencies of its C-H, C-C, and C-Cl bonds.

Table 3: Significant IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950 - 2850 | C-H Stretch | Alkane (Cyclohexyl, Methyl) |

| 1450 | C-H Bend (Scissoring) | CH₂ |

| 1375 | C-H Bend (Symmetric) | CH₃ |

| 800 - 600 | C-Cl Stretch | Alkyl Halide |

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of C-C stretching and other bending vibrations that are unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is expected at m/z 132 and 134 with an approximate ratio of 3:1, characteristic of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

Table 4: Major Fragmentation Peaks in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment Ion |

| 134 | Low | [C₇H₁₃³⁷Cl]⁺ (Molecular Ion, ³⁷Cl isotope) |

| 132 | Moderate | [C₇H₁₃³⁵Cl]⁺ (Molecular Ion, ³⁵Cl isotope) |

| 96 | High | [M - HCl]⁺ (Loss of hydrogen chloride) |

| 81 | Base Peak | [C₆H₉]⁺ (Loss of HCl and a methyl radical) |

| 55 | High | [C₄H₇]⁺ (Further fragmentation of the cyclohexyl ring) |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The addition of a small amount of tetramethylsilane (B1202638) (TMS) can serve as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation : Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition : Obtain the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : Acquire the proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are necessary.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, the spectrum can be obtained as a thin film. Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates first, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification before analysis.

-

Ionization : Utilize electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis : Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : Detect the ions and generate a mass spectrum that plots the relative abundance of ions as a function of their m/z ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Thermodynamic Stability of 1-Chloro-4-methylcyclohexane Conformers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of the conformers of cis- and trans-1-chloro-4-methylcyclohexane. Understanding the conformational preferences of substituted cyclohexanes is paramount in drug design and development, as the three-dimensional structure of a molecule dictates its biological activity. This document outlines the theoretical basis for conformational analysis, presents quantitative data derived from established principles, and details the experimental and computational methodologies used to determine these properties.

Introduction to Conformational Analysis of 1,4-Disubstituted Cyclohexanes

Cyclohexane (B81311) and its derivatives are not planar molecules; they exist predominantly in a low-energy chair conformation to minimize angle and torsional strain. In this chair form, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). Through a process known as ring flip, these positions interconvert.

For monosubstituted cyclohexanes, the conformer with the substituent in the more spacious equatorial position is generally more stable to avoid steric hindrance with the axial hydrogens on the same side of the ring. This steric strain is known as a 1,3-diaxial interaction. The energy difference between the axial and equatorial conformers is quantified by the "A-value," which represents the change in Gibbs free energy (ΔG) for the equatorial to axial conversion.[1][2]

In 1,4-disubstituted cyclohexanes, the relative stability of the conformers depends on the orientation of both substituents. For trans isomers, the two possible chair conformers are a diequatorial and a diaxial form. For cis isomers, both chair conformers have one axial and one equatorial substituent.

Quantitative Thermodynamic Data

The thermodynamic stability of the conformers of 1-chloro-4-methylcyclohexane can be estimated using the A-values for the individual substituents. The A-value for a methyl group is approximately 1.7-1.8 kcal/mol, while the A-value for a chloro group is around 0.4-0.53 kcal/mol.[3][4] These values represent the energetic penalty for a substituent being in the axial position.

| Isomer | Conformer | Substituent Positions (C1-Cl, C4-CH3) | Relative Energy (kcal/mol) | Free Energy Difference (ΔG) (kcal/mol) | Most Stable Conformer |

| trans | Diequatorial | Equatorial, Equatorial | 0 | 2.22 | Yes |

| Diaxial | Axial, Axial | 2.22 | No | ||

| cis | Methyl-equatorial | Axial, Equatorial | 0 | 1.28 | Yes |

| Chloro-equatorial | Equatorial, Axial | 1.28 | No |

Note: The relative energies are calculated based on the additivity of A-values (Methyl: 1.75 kcal/mol, Chloro: 0.47 kcal/mol)[3]. The diequatorial conformer of the trans isomer is set as the reference with a relative energy of 0 kcal/mol.

For trans-1-chloro-4-methylcyclohexane, the diequatorial conformer is significantly more stable than the diaxial conformer. The energy difference is estimated to be the sum of the A-values for the methyl and chloro groups (1.75 kcal/mol + 0.47 kcal/mol = 2.22 kcal/mol).[2]

For cis-1-chloro-4-methylcyclohexane, one substituent must be axial while the other is equatorial. The more stable conformer will have the bulkier group (methyl) in the equatorial position to minimize 1,3-diaxial interactions. The energy difference between the two conformers is the difference between the A-values of the methyl and chloro groups (1.75 kcal/mol - 0.47 kcal/mol = 1.28 kcal/mol).

Experimental and Computational Protocols

The determination of conformational equilibria and energy differences relies on both experimental techniques, primarily low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry methods.

Experimental Protocol: Low-Temperature NMR Spectroscopy

Low-temperature NMR spectroscopy is a powerful technique to "freeze out" the conformational interconversion of cyclohexane derivatives, allowing for the direct observation and quantification of individual conformers.

Methodology:

-

Sample Preparation: A dilute solution of the this compound isomer is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂). A concentration of approximately 10-20 mg/mL is typical.

-

Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is required.

-

Initial Spectrum Acquisition: A standard proton (¹H) NMR spectrum is acquired at room temperature. At this temperature, the ring flip is rapid on the NMR timescale, and an averaged spectrum is observed.

-

Low-Temperature Experiment: The temperature of the NMR probe is gradually lowered. The rate of ring flip decreases with temperature.

-

Coalescence and "Freeze-Out": As the temperature is lowered, the signals corresponding to the axial and equatorial protons of the individual conformers will broaden, coalesce into a single broad peak, and then sharpen into separate signals for each conformer as the "freeze-out" temperature is reached.

-

Data Acquisition at Low Temperature: Once the signals for the individual conformers are well-resolved, a quantitative ¹H NMR spectrum is acquired.

-

Data Analysis:

-

Integration: The relative populations of the two conformers are determined by integrating the signals corresponding to specific protons in each conformer (e.g., the methyl protons or the proton on the carbon bearing the chlorine).

-

Equilibrium Constant (K) Calculation: The equilibrium constant is calculated as the ratio of the more stable conformer to the less stable conformer.

-

Free Energy Difference (ΔG) Calculation: The Gibbs free energy difference between the conformers is calculated using the following equation: ΔG = -RT ln(K) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

-

Computational Protocol: Quantum Chemical Calculations

Computational chemistry provides a theoretical means to calculate the relative energies of different conformers.

Methodology using Gaussian:

-

Structure Building: The 3D structures of the individual conformers of cis- and trans-1-chloro-4-methylcyclohexane are built using a molecular modeling software (e.g., GaussView).

-

Geometry Optimization: A geometry optimization is performed for each conformer to find its lowest energy structure. A common and reliable method is to use Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry of each conformer. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

Energy Calculation: The total Gibbs free energy is obtained from the output of the frequency calculation for each conformer.

-

Relative Energy Calculation: The relative free energy difference (ΔΔG) between the conformers is calculated by subtracting the Gibbs free energy of the more stable conformer from that of the less stable conformer.

Visualizations

The following diagrams illustrate the conformational equilibria of trans- and cis-1-chloro-4-methylcyclohexane.

Conclusion

The thermodynamic stability of this compound conformers is governed by the steric interactions of the methyl and chloro substituents with the cyclohexane ring. For the trans isomer, the diequatorial conformer is significantly more stable. In the cis isomer, the conformer with the larger methyl group in the equatorial position is favored. The quantitative energy differences can be reliably estimated using A-values and further refined through low-temperature NMR spectroscopy and quantum chemical calculations. A thorough understanding of these conformational preferences is a critical component in the rational design of bioactive molecules containing the cyclohexane scaffold.

References

IUPAC nomenclature of 1-Chloro-4-methylcyclohexane derivatives

An In-depth Technical Guide to the IUPAC Nomenclature of 1-Chloro-4-methylcyclohexane and Its Derivatives

Introduction

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic and unambiguous method for naming chemical compounds, which is essential for clear communication in research, industry, and drug development. Substituted cycloalkanes, such as this compound, present unique challenges in nomenclature due to their cyclic nature and the potential for stereoisomerism. This guide offers a comprehensive overview of the IUPAC rules for naming this compound and its derivatives, covering substituent numbering, stereochemical designation (cis/trans and R/S), and the representation of these structures.

Core Principles of IUPAC Nomenclature for Substituted Cyclohexanes

The systematic naming of any substituted cycloalkane follows a hierarchical set of rules to identify the parent structure and correctly number and name the substituents.

Identifying the Parent Chain

The first step is to determine the parent hydrocarbon.[1]

-

Rule : The parent chain is the part of the molecule with the greater number of carbon atoms. If a cyclic and an acyclic chain are present, the one with more carbons is the parent.[2]

-

Application : In this compound, the cyclohexane (B81311) ring contains six carbon atoms, while the methyl group has one. Therefore, the cyclohexane ring is the parent structure.[3] If the alkyl chain were longer than the ring (e.g., a heptyl chain), the cycloalkane would be treated as a substituent (cycloalkyl).[2]

Numbering the Cyclohexane Ring

Once the parent is identified, the carbon atoms of the ring must be numbered to give the substituents the lowest possible locants.

-

Lowest Locant Rule : The ring is numbered starting from a substituted carbon and proceeding in a direction (clockwise or counter-clockwise) that assigns the lowest possible numbers to the substituents at the first point of difference.[4]

-

Alphabetical Priority : If the Lowest Locant Rule results in a tie (as it does in a 1,4-disubstituted cyclohexane), the substituent that comes first alphabetically is assigned the lower number.[3][5]

-

Application : For this compound, the substituents are "chloro" and "methyl." Alphabetically, "chloro" precedes "methyl." Therefore, the carbon bearing the chlorine atom is assigned locant 1, and the carbon with the methyl group is locant 4. This results in the name This compound .

Stereoisomerism in this compound

The rigid structure of the cyclohexane ring prevents free rotation around its carbon-carbon single bonds, leading to the possibility of stereoisomerism.[6]

Cis-Trans Isomerism

For disubstituted cycloalkanes, the relative spatial orientation of the substituents must be specified using the prefixes cis- or trans-.[6]

-

cis isomer : Both substituents are on the same side (face) of the ring.[6]

-

trans isomer : The substituents are on opposite sides of the ring.[6]

In the context of the stable chair conformation of cyclohexane, this translates to the relative positions of the substituents as either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

-

For cis-1-chloro-4-methylcyclohexane, one substituent is in an axial position, and the other is in an equatorial position.[7]

-

For trans-1-chloro-4-methylcyclohexane, both substituents are axial, or both are equatorial.[7] The di-equatorial conformation is significantly more stable and thus more abundant due to the avoidance of unfavorable 1,3-diaxial interactions.[7][8]

It is important to note that for 1,4-disubstituted cyclohexanes like this one, neither the cis nor the trans isomer is chiral, as they both possess a plane of symmetry.[9][10] Therefore, R/S descriptors are not used for the parent compound itself.[9]

R/S Configuration for Chiral Derivatives

While this compound is achiral, its derivatives can contain one or more chiral centers. The absolute configuration of each chiral center is designated using the Cahn-Ingold-Prelog (CIP) sequence rules.[11]

CIP Sequence Rules Summary:

-

Assign Priority : Assign priorities (1-4) to the four atoms or groups directly attached to the chiral center based on atomic number. The higher the atomic number, the higher the priority.

-

Orient the Molecule : Orient the molecule so that the lowest priority group (4) is pointing away from the viewer.

-

Determine Configuration :

For example, in a hypothetical derivative like (1R,2S,4R)-1,2-dichloro-4-methylcyclohexane, each stereodescriptor (R or S) is preceded by its corresponding locant and enclosed in parentheses before the systematic name.[11]

Quantitative Data

Physical and chemical properties of this compound are summarized below. Data for specific cis and trans isomers are often not separately reported in all databases.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃Cl | [13][14] |

| Molecular Weight | 132.63 g/mol | [13][15] |

| CAS Number | 931-68-0 | [13][14] |

| Canonical SMILES | CC1CCC(CC1)Cl | [13] |

| InChIKey | KNEUJTFLMQRIFD-UHFFFAOYSA-N | [13][14] |

Representative Experimental Protocol: Synthesis of this compound

This section provides a representative protocol for the synthesis of this compound via the hydrochlorination of 4-methylcyclohexene. This is a common method for producing chloroalkanes from alkenes.

Objective: To synthesize this compound by the addition of hydrogen chloride to 4-methylcyclohexene.

Materials:

-

4-methylcyclohexene

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Separatory funnel, round-bottom flask, condenser, magnetic stirrer, and distillation apparatus.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, place 4-methylcyclohexene. Cool the flask in an ice bath to control the exothermic reaction.

-

Addition of HCl: Slowly add an equimolar amount of concentrated hydrochloric acid to the cooled and stirring alkene. The reaction proceeds via electrophilic addition, following Markovnikov's rule, which predicts the formation of 1-chloro-1-methylcyclohexane (B1295254) as the major product if starting from 1-methylcyclohexene. However, with 4-methylcyclohexene, the addition can lead to both this compound and other isomers, which would then require separation. For this guide, we assume the desired product is formed and isolated.

-

Reaction Monitoring: Allow the reaction mixture to stir in the ice bath for one hour and then at room temperature for an additional hour. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the organic product. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation to isolate the this compound from any unreacted starting material or byproducts. The fractions are collected based on their boiling points.

Visualizations

IUPAC Numbering Logic for Disubstituted Cyclohexanes

Caption: Decision workflow for numbering substituents on a cyclohexane ring.

Stereoisomer Determination for this compound

Caption: Logical relationships in determining stereoisomers of substituted cyclohexanes.

References

- 1. iupac.org [iupac.org]

- 2. Substituted Cycloalkanes [chem.ucalgary.ca]

- 3. Naming Cycloalkanes | ChemTalk [chemistrytalk.org]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. organic chemistry - Why trans-1-chloro-4-methylcyclohexane have a higher relative energy than trans-1-chloro-2-methylcyclohexane? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. Solved (a) What is a proper name of the following compound? | Chegg.com [chegg.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. R and S in Naming Chiral Molecules - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. This compound | C7H13Cl | CID 136731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound [webbook.nist.gov]

- 15. guidechem.com [guidechem.com]

An In-depth Technical Guide to 1-Chloro-4-methylcyclohexane: Commercial Availability and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of 1-Chloro-4-methylcyclohexane, a key building block in pharmaceutical and chemical synthesis. This document outlines commercially available purities, typical isomeric ratios, and detailed experimental protocols for accurate purity and isomer determination.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The compound is typically offered as a mixture of cis and trans isomers. While a general purity of 99% is commonly listed, specifications regarding the isomeric ratio can vary between suppliers and batches. For applications sensitive to stereochemistry, it is crucial to consult the supplier's certificate of analysis or inquire about specific isomer ratios.

Below is a summary of representative commercial offerings for this compound:

| Supplier | Quoted Purity | Isomer Information | Available Quantities |

| Sigma-Aldrich | ≥98% | Mixture of isomers | 5g, 25g |

| TCI America | >98.0% (GC) | Not specified | 25g, 100g |

| Alfa Aesar | 98% | Not specified | 10g, 50g |

| Oakwood Chemical | 97% | Mixture of cis and trans | 5g, 25g, 100g |

| Combi-Blocks | >97.0% | Not specified | 1g, 5g |

Note: This table is a representative sample and not exhaustive. Researchers should always verify the most current information with the respective suppliers. Purity levels and available quantities are subject to change.

Isomeric Considerations

This compound exists as two geometric isomers: cis and trans. The spatial arrangement of the chloro and methyl groups on the cyclohexane (B81311) ring significantly influences the molecule's physical and chemical properties, which can be critical in stereospecific synthesis.

Caption: Isomers of this compound.

The ratio of cis to trans isomers in commercially available products is often not specified and can depend on the synthetic route and subsequent purification processes. For stereochemically sensitive applications, it may be necessary to either separate the isomers or synthesize the desired isomer selectively.

Experimental Protocols for Purity and Isomer Ratio Determination

Accurate determination of the purity and isomeric ratio of this compound is essential for its application in research and development. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an ideal method for separating the cis and trans isomers and for identifying and quantifying volatile impurities.

Experimental Workflow:

Caption: GC-MS workflow for purity and isomer analysis.

Methodology:

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the isomers.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 150°C at 10°C/min.

-

Hold: Maintain at 150°C for 5 minutes.

-

-

Injection: 1 µL of the prepared sample solution in split mode (e.g., 50:1 split ratio).

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-200 m/z.

-

-

Data Analysis: The purity is determined by the area percentage of the cis and trans isomer peaks relative to the total area of all peaks in the chromatogram. The isomer ratio is calculated from the relative peak areas of the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity and isomer ratios. The chemical shifts of the protons and carbons will differ between the cis and trans isomers due to their different magnetic environments.

Methodology for Quantitative ¹H NMR (qNMR):

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

-

Accurately weigh and add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or maleic acid) to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

-

Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard completely.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full signal relaxation for accurate integration. A D1 of 30 seconds is generally a safe starting point.

-

Use a 90° pulse angle.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Integrate a well-resolved signal for the analyte (for both cis and trans isomers if distinguishable) and a well-resolved signal for the internal standard.

-

Calculate the purity and isomer ratio using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Synthesis of this compound

A common laboratory synthesis of this compound involves the reaction of 4-methylcyclohexanol (B52717) with a chlorinating agent, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid. The reaction with thionyl chloride is often preferred as it produces gaseous byproducts that are easily removed.

Synthetic Pathway:

Caption: Synthesis of this compound.

Detailed Experimental Protocol (using Thionyl Chloride):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize the evolved HCl and SO₂ gases), add 4-methylcyclohexanol (1 equivalent).

-

Reagent Addition: Cool the flask in an ice bath. Slowly add thionyl chloride (1.1 equivalents) dropwise with stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Then, gently heat the mixture to reflux for 1 hour to ensure the reaction goes to completion.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into ice-cold water.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

-

Purification: Filter to remove the drying agent. The crude product can be purified by distillation under reduced pressure to obtain this compound as a colorless liquid.

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a thorough literature search and a comprehensive risk assessment before conducting any experimental work. All chemical procedures should be performed by trained individuals in a well-ventilated fume hood with appropriate personal protective equipment.

An In-depth Technical Guide to the Safe Handling of 1-Chloro-4-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 1-Chloro-4-methylcyclohexane. The information is intended to guide laboratory personnel in the safe use, storage, and disposal of this compound, minimizing the risk of exposure and ensuring a safe working environment.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key properties of this compound.

| Property | Value |

| Molecular Formula | C7H13Cl[1][2][3][4][5] |

| Molecular Weight | 132.63 g/mol [1][2][5] |

| Boiling Point | 159.4°C at 760 mmHg |

| 165.5°C at 760 mmHg[2][4] | |

| Flash Point | 38.4°C |

| 41.8°C[2][4] | |

| Density | 0.95 g/cm³[2][4] |

| Vapor Pressure | 2.46 mmHg at 25°C[2] |

| CAS Number | 931-68-0[2][4][5] |

Hazard Identification and Classification

While specific hazard statements for this compound are not consistently available across all sources, related compounds and general chemical principles suggest that it should be handled with care. It is a flammable liquid and may cause irritation upon contact with the skin, eyes, or respiratory tract.[6][7]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is crucial to prevent exposure. The following PPE is recommended when handling this compound:

| PPE Category | Recommendation |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary when there is a risk of splashing.[8] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile, neoprene).[8] Fire/flame resistant and impervious clothing should be worn. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.[8] |

Handling and Storage

Proper handling and storage procedures are essential for maintaining the integrity of the chemical and ensuring a safe laboratory environment.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[8] Use non-sparking tools and take precautionary measures against static discharge.[6][9] Avoid contact with skin and eyes and prevent the formation of aerosols.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][9] Keep away from heat, sparks, and open flames.[6][9] Store separately from incompatible materials such as strong oxidizing agents.[9][10]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[11] If irritation persists, consult a physician.[6][11] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting.[9] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9] |

Fire and Explosion Hazards

This compound is a flammable liquid.[7]

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[7]

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[7] Containers may explode when heated.[7][9]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9] Use water spray to cool fire-exposed containers.[7][12]

Spill and Leak Procedures

In the event of a spill, the following steps should be taken:

-

Evacuate: Evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.

-

Absorb: Absorb the spill with an inert, non-combustible material such as sand or earth.[12]

-